2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-12-17(15(2)23-14)18(21)20-13-19(8-10-22-11-9-19)16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJAIQAONODKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide is C19H23NO3, with a molecular weight of approximately 313.4 g/mol. Its structure features a furan ring substituted with dimethyl groups and a carboxamide group linked to a phenyloxan moiety. This complex structure contributes to its unique chemical and biological properties.
Chemistry
In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for developing new compounds.
Table 1: Types of Reactions and Common Reagents
| Reaction Type | Common Reagents | Purpose |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Introduce oxygen-containing functional groups |
| Reduction | LiAlH₄, NaBH₄ | Remove oxygen or reduce double bonds |
| Substitution | Halides, nucleophiles | Replace one functional group with another |
Biology
The compound has been investigated for its potential bioactive properties , which may include antimicrobial, anti-inflammatory, and cytoprotective effects.
Antimicrobial Activity
Research indicates that furan derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance:
Table 2: Antimicrobial Activity of Related Furan Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2,5-Dimethyl-N-(phenyl)furanamide | Staphylococcus aureus | 8 |
| 2,5-Dimethyl-N-[(4-phenyloxan-4-yl)methyl]furanamide | Methicillin-resistant S. aureus (MRSA) | 16 |
Anti-inflammatory Potential
Studies have shown that certain derivatives can modulate transcription factors such as NF-κB, which are crucial in inflammatory responses. The compound may reduce pro-inflammatory cytokine production in vitro.
Cytoprotective Effects
Cytoprotective properties have been observed in studies involving furan derivatives. For example:
Case Study: Cytoprotection in CCD-18Co Cells
In a controlled study involving CCD-18Co cells pretreated with a related furan compound before exposure to the carcinogen 4-nitroquinoline 1-oxide (4NQO), the results demonstrated:
- Significant reduction in DNA strand breaks.
- Decreased levels of mitochondrial damage markers.
- Enhanced levels of glutathione (GSH), indicating improved cellular antioxidant capacity.
Medicine
The therapeutic potential of this compound is being explored for various applications including:
- Anti-inflammatory treatments: Investigating its role in reducing inflammation-related diseases.
- Anticancer research: Assessing its efficacy against cancer cell lines due to its cytoprotective properties.
Industry
In industrial applications, this compound may be utilized in developing new materials with specific properties such as polymers or coatings. Its unique structure allows for modifications that can enhance material performance.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Modulates inflammatory responses.
- Cytoprotective : Protects cells from DNA damage and enhances antioxidant capacity.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Role of Linker and Heteroatom Modifications
Evidence from Table 1 in antiviral studies (RSC Adv., 2017) highlights the importance of the carboxamide linker and sulfur atom in analogues such as 2,5-dimethyl-N-(4-phenylbutyl)furan-3-carboxamide (1u) and 2,5-dimethyl-N-(4-phenylbutyl)furan-3-carboxamide (1v) . These analogues, which lack the oxane ring and sulfur atom, exhibited significantly reduced potency against H5N1 compared to the lead compound 1a (presumed to share structural similarities with the target compound). This suggests that:
- The oxane ring enhances steric and electronic interactions with viral targets.
- The sulfur atom in related derivatives may improve binding affinity through polar interactions .
Thiazole-Substituted Analogues
The compound 2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide (7b) (Biopolymers and Cell, 2020) replaces the oxane group with a thiazole ring. Key differences include:
- Synthetic Yield : 76% for 7b , indicating feasible synthesis.
- Melting Point : 116–117°C, suggesting moderate crystallinity.
- Biological Activity : While specific antiviral data are unavailable, the thiazole moiety may alter solubility and target engagement compared to the oxane-containing compound .
Piperidine-Substituted Derivatives
The piperidine analogue 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide (American Elements, 2024) substitutes the phenyloxane group with a piperidine ring. This modification likely impacts:
- Pharmacokinetics : Piperidine’s basic nitrogen could enhance blood-brain barrier penetration.
- Solubility : Increased polarity compared to the hydrophobic phenyloxane group .
Aromatic and Heterocyclic Variants
- Dibenzocyclohepten Derivatives: The crystal structure of N-[3-(5-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide (2010 study) reveals a bulky aromatic system with monoclinic packing (space group P21/c). This compound’s extended π-system may reduce solubility but improve stacking interactions in enzyme pockets .
- Pyridinyl and Oxadiazolyl Analogues : Derivatives like 2,5-dimethyl-N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine () and 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide () introduce nitrogen-rich heterocycles. These modifications could enhance hydrogen bonding but may reduce metabolic stability .
Biological Activity
The compound 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide is a furan-based derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytoprotective properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.33 g/mol. The structure consists of a furan ring substituted with a carboxamide group and a phenyl oxane moiety, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of furan derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Furan Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2,5-Dimethyl-N-(phenyl)furanamide | Staphylococcus aureus | 8 |
| 2,5-Dimethyl-N-(4-phenyloxan-4-yl)methylfuranamide | MRSA | 16 |
Anti-inflammatory Potential
The anti-inflammatory properties of furan-based compounds are also noteworthy. Research indicates that certain derivatives can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses. Compounds exhibiting structural similarities to this compound demonstrated an ability to reduce pro-inflammatory cytokine production in vitro .
Cytoprotective Effects
Cytoprotective effects have been observed in studies involving furan derivatives. For example, a compound structurally related to this compound was shown to protect human colon fibroblast cells from DNA damage induced by carcinogens. This protective effect was attributed to the compound's ability to enhance antioxidant levels and reduce nitrosative stress .
Case Study: Cytoprotection in CCD-18Co Cells
In a controlled study, CCD-18Co cells were pretreated with a related furan compound before exposure to the carcinogen 4-nitroquinoline 1-oxide (4NQO) . The results demonstrated:
- A significant reduction in DNA strand breaks.
- Decreased levels of mitochondrial damage markers.
- Enhanced levels of glutathione (GSH), indicating improved cellular antioxidant capacity.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Q & A
Q. What are the established synthetic routes for 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the furan core followed by coupling to the tetrahydropyran (oxane) moiety. Key steps include:
- Acylation : Introducing the carboxamide group via coupling agents like EDCI or HATU under inert atmospheres.
- Nucleophilic Substitution : Attaching the 4-phenyloxan-4-ylmethyl group under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Temperature (60–80°C) and solvent polarity (e.g., DCM vs. THF) critically affect byproduct formation. For example, THF may enhance solubility of intermediates, improving yields by 15–20% compared to DCM .
Table 1 : Example Synthetic Parameters from Analogous Compounds
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acylation | EDCI, DMF, RT | 72 | 95 | |
| Substitution | K₂CO₃, THF, 70°C | 65 | 90 |
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
- Methodological Answer : Use ¹H NMR to verify substituent positions and stereochemistry:
- Furan protons : Expect singlets for 2,5-dimethyl groups (δ 2.2–2.4 ppm) and deshielded C3-proton (δ 6.8–7.0 ppm) .
- Oxane ring : Axial/equatorial protons appear as multiplet signals (δ 3.5–4.2 ppm), with coupling constants (J = 10–12 Hz) confirming chair conformation .
- Amide proton : A broad singlet (δ 8.1–8.3 ppm) confirms successful coupling .
¹³C NMR should show carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the oxane ring (δ 70–75 ppm) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Begin with in vitro binding assays (e.g., fluorescence polarization or SPR) to screen for interactions with targets like GPCRs or kinases. For cytotoxicity, use:
- MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition studies : Test against COX-2 or MMPs using fluorogenic substrates, monitoring IC₅₀ values .
Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .
Advanced Research Questions
Q. How does the compound’s 3D conformation impact its interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries). Key considerations:
- Oxane ring puckering : Chair vs. boat conformations affect van der Waals contacts. MD simulations (NAMD/GROMACS) over 100 ns can assess stability .
- Hydrogen bonding : The carboxamide group may form H-bonds with catalytic residues (e.g., Asp/Flu in kinases). Free energy calculations (MM-PBSA) quantify binding affinity .
Case Study : A related furan-carboxamide showed 3-fold higher affinity for COX-2 in chair conformation due to better hydrophobic packing .
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Address via:
- Reproducibility checks : Re-synthesize the compound using published protocols and validate purity via HPLC (>98%) .
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line passage number or buffer pH .
- Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify confounding interactions .
Q. What strategies optimize metabolic stability without compromising activity?
- Methodological Answer :
- Isotere replacement : Substitute the oxane ring with a piperidine or tetrahydropyran-4-one to reduce CYP450-mediated oxidation .
- Deuterium labeling : Replace methyl hydrogens on the furan with deuterium to slow metabolism (e.g., 2,5-dimethyl-d₆ analog) .
- Prodrug design : Mask the carboxamide as an ester or carbonate to enhance oral bioavailability .
Validate using microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS metabolite identification .
Q. How should stability studies be designed under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies :
- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC. Carboxamides are prone to hydrolysis at pH > 10 .
- Oxidative stress : Use 3% H₂O₂ to simulate peroxide exposure; furan rings may oxidize to diketones .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess ring-opening reactions .
Table 2 : Stability Profile of Analogous Compounds
| Condition | Degradation Products | Half-Life (h) | Reference |
|---|---|---|---|
| pH 1.2 (HCl) | Furan ring-opened derivative | 48 | |
| 40°C/75% RH | No degradation | >168 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
